An In-depth Technical Guide to 4-[(2-methoxyethyl)sulfonyl]benzoic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-[(2-methoxyethyl)sulfonyl]benzoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(2-methoxyethyl)sulfonyl]benzoic acid, a molecule of interest in medicinal chemistry and materials science. Despite its potential, a definitive Chemical Abstracts Service (CAS) number for this specific compound remains elusive in publicly accessible databases as of February 2026. This guide will therefore proceed by drawing analogies from closely related sulfonylbenzoic acid derivatives to project its physicochemical properties, outline plausible synthetic routes, detail appropriate analytical characterization techniques, and explore its potential applications, particularly within the realm of drug development. This document is intended to serve as a foundational resource for researchers and professionals, enabling them to navigate the scientific landscape surrounding this compound and its analogs.
Introduction and Compound Identification
4-[(2-methoxyethyl)sulfonyl]benzoic acid is an organic molecule characterized by a benzoic acid moiety substituted at the para-position with a (2-methoxyethyl)sulfonyl group. The presence of the carboxylic acid, sulfone, and ether functional groups imparts a unique combination of polarity, hydrogen bonding capability, and potential for diverse chemical interactions.
A critical challenge in consolidating the existing knowledge on this compound is the absence of a specific, publicly registered CAS number. Extensive searches of chemical databases and supplier catalogs have not yielded a definitive identifier for this exact structure. This suggests that 4-[(2-methoxyethyl)sulfonyl]benzoic acid may be a novel compound, a rarely synthesized intermediate, or a substance primarily documented in proprietary literature. For the purposes of this guide, information will be synthesized from data available for analogous compounds, such as 4-(methylsulfonyl)benzoic acid and other substituted sulfonylbenzoic acids.
Physicochemical Properties (Projected)
Based on the properties of structurally similar compounds, the following physicochemical characteristics for 4-[(2-methoxyethyl)sulfonyl]benzoic acid can be projected. These values are estimates and would require experimental verification.
| Property | Projected Value | Rationale/Comparison |
| Molecular Formula | C10H12O5S | Based on structural components. |
| Molecular Weight | 244.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for crystalline organic acids. |
| Melting Point | 180-200 °C | Likely lower than 4-(methylsulfonyl)benzoic acid (268-271 °C) due to the flexible methoxyethyl chain disrupting crystal packing. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The carboxylic acid and sulfone groups enhance polarity, while the organic backbone limits aqueous solubility. |
| pKa | ~3.5 - 4.5 | Similar to other benzoic acid derivatives. |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 4-[(2-methoxyethyl)sulfonyl]benzoic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Esterification of 4-Fluorobenzoic Acid
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Dissolve 4-fluorobenzoic acid in an excess of methanol.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid).
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Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.
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Extract the methyl 4-fluorobenzoate with a suitable organic solvent and purify by column chromatography.
Step 2: Nucleophilic Aromatic Substitution
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Dissolve methyl 4-fluorobenzoate in a polar aprotic solvent such as DMF.
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Add 2-mercaptoethanol and a non-nucleophilic base (e.g., K2CO3).
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Heat the reaction mixture at 80-100 °C for 8-12 hours.
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Monitor the disappearance of the starting material by TLC.
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After completion, perform an aqueous workup and extract the product, methyl 4-[(2-hydroxyethyl)thio]benzoate.
Step 3: Williamson Ether Synthesis
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Dissolve methyl 4-[(2-hydroxyethyl)thio]benzoate in a dry aprotic solvent like THF.
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Add a strong base (e.g., NaH) at 0 °C to deprotonate the hydroxyl group.
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Add methyl iodide and allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction carefully with water and extract the desired product, methyl 4-[(2-methoxyethyl)thio]benzoate.
Step 4: Oxidation to the Sulfone
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Dissolve the thioether from the previous step in a suitable solvent such as dichloromethane.
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Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, in portions at 0 °C.
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Stir the reaction at room temperature until the oxidation is complete, as monitored by TLC.
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Work up the reaction to remove the oxidant byproducts to yield methyl 4-[(2-methoxyethyl)sulfonyl]benzoate.
Step 5: Hydrolysis to the Carboxylic Acid
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Dissolve the methyl ester in a mixture of THF and water.
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Add an excess of a base, such as lithium hydroxide.
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Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.
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Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product.
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Filter the solid, wash with cold water, and dry under vacuum to obtain 4-[(2-methoxyethyl)sulfonyl]benzoic acid.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic peaks for the aromatic protons, the methylene protons of the ethyl chain, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would be key to confirming the structure.
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¹³C NMR: Would provide signals for all unique carbon atoms in the molecule, further confirming the carbon skeleton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O of the carboxylic acid, the O-H of the carboxylic acid, the S=O stretches of the sulfone, and the C-O-C of the ether.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be developed to assess the purity of the compound. A C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) would be a suitable starting point.
Workflow for Analytical Characterization
Caption: A typical workflow for the analytical characterization of a synthesized compound.
Applications in Drug Development and Beyond
Benzoic acid and its derivatives are widely used in the pharmaceutical industry as preservatives, antifungal agents, and as building blocks for more complex active pharmaceutical ingredients (APIs). The sulfone group is a key functional group in many approved drugs, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability. The combination of these moieties in 4-[(2-methoxyethyl)sulfonyl]benzoic acid suggests several potential applications:
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As a Fragment in Drug Discovery: The molecule could be used in fragment-based drug discovery campaigns. The distinct functionalities offer multiple points for interaction with biological targets.
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As a Linker: The carboxylic acid provides a convenient handle for conjugation to other molecules, making it a potential linker in the development of PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates (ADCs).
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As a Scaffold for New Chemical Entities: The core structure can be further functionalized to create libraries of new compounds for screening against various therapeutic targets. The sulfone group, in particular, is a common feature in inhibitors of enzymes such as carbonic anhydrases and reverse transcriptases.
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In Materials Science: Benzoic acid derivatives are used in the synthesis of polymers and liquid crystals. The specific properties of the (2-methoxyethyl)sulfonyl group could be exploited to create materials with novel thermal or electronic properties.
Safety and Handling
While specific toxicity data for 4-[(2-methoxyethyl)sulfonyl]benzoic acid is unavailable, general precautions for handling laboratory chemicals should be observed. Based on related compounds, it may be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-[(2-methoxyethyl)sulfonyl]benzoic acid represents a molecule with significant potential in both pharmaceutical and materials science research. While the current lack of a publicly available CAS number presents a challenge for data retrieval, this guide has provided a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers, stimulating further investigation into this and related sulfonylbenzoic acid derivatives.
References
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A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC. Available at: [Link]
